molecular formula C13H17NO3 B8090527 (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate

(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B8090527
M. Wt: 235.28 g/mol
InChI Key: JYJKFDHLEYMLDX-RYUDHWBXSA-N
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Description

(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-proline and benzyl bromide.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the nitrogen atom of the pyrrolidine ring.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using reagents such as sodium periodate or osmium tetroxide.

    Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. The benzyl and hydroxyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
    • (2S,4S)-methyl 1-benzyl-4-aminopyrrolidine-2-carboxylate
    • (2S,4S)-methyl 1-benzyl-4-methoxypyrrolidine-2-carboxylate

Uniqueness

  • The presence of the hydroxyl group in this compound distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields.

Properties

IUPAC Name

methyl (2S,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJKFDHLEYMLDX-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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